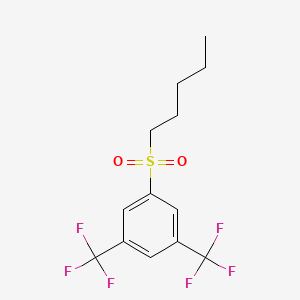
1-(Pentane-1-sulfonyl)-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentane-1-sulfonyl)-3,5-bis(trifluoromethyl)benzene is a complex organic compound characterized by the presence of a sulfonyl group attached to a pentane chain and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Pentane-1-sulfonyl)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with pentane-1-sulfonyl chloride in the presence of a base such as pyridine . The reaction conditions generally include:
Reactants: 3,5-bis(trifluoromethyl)benzene, pentane-1-sulfonyl chloride
Solvent: Pyridine
Temperature: Room temperature
Yield: High (up to 97%)
Chemical Reactions Analysis
1-(Pentane-1-sulfonyl)-3,5-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents: Pyridine, sulfonyl chlorides, and other bases or acids depending on the desired reaction.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pentane-1-sulfonyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism by which 1-(Pentane-1-sulfonyl)-3,5-bis(trifluoromethyl)benzene exerts its effects is not fully understood. it is believed to interact with molecular targets through its sulfonyl and trifluoromethyl groups, which can form strong interactions with various biological molecules. These interactions may affect molecular pathways involved in enzyme activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
1-(Pentane-1-sulfonyl)-3,5-bis(trifluoromethyl)benzene can be compared to other sulfonyl and trifluoromethyl-substituted benzene compounds:
Similar Compounds: 3,5-bis(trifluoromethyl)benzene, pentane-1-sulfonyl chloride, and other sulfonyl-substituted benzenes.
Properties
CAS No. |
667458-80-2 |
|---|---|
Molecular Formula |
C13H14F6O2S |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
1-pentylsulfonyl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H14F6O2S/c1-2-3-4-5-22(20,21)11-7-9(12(14,15)16)6-10(8-11)13(17,18)19/h6-8H,2-5H2,1H3 |
InChI Key |
DUDWDAOINDJIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















